molecular formula C17H14Br2N4O2S B11670102 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11670102
M. Wt: 498.2 g/mol
InChI Key: PHICTVBGDPPYOS-DNTJNYDQSA-N
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Description

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of brominated phenyl, benzimidazole, and acetohydrazide moieties, which contribute to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide intermediate: This step involves the reaction of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Condensation reaction: The hydrazide intermediate is then reacted with 3,5-dibromo-2-hydroxybenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to the presence of bromine atoms in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of brominated phenyl, benzimidazole, and acetohydrazide moieties also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C17H14Br2N4O2S

Molecular Weight

498.2 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H14Br2N4O2S/c1-23-14-5-3-2-4-13(14)21-17(23)26-9-15(24)22-20-8-10-6-11(18)7-12(19)16(10)25/h2-8,25H,9H2,1H3,(H,22,24)/b20-8+

InChI Key

PHICTVBGDPPYOS-DNTJNYDQSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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